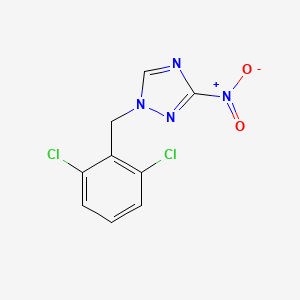

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and material science. The compound "1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole" falls within this category, suggesting its potential for significant chemical and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component reactions or the cyclization of azides with alkynes or other suitable precursors. For example, Sheremet et al. (2004) discuss the synthesis of 4-aryl-5-nitro-1,2,3-triazoles through reactions involving sodium azide and nitroethenes or nitroethanes in various solvents (Sheremet, Tomanov, Trukhin, & Berestovitskaya, 2004). Such methodologies could be adapted for the synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazoles.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's physical and chemical properties. Fun et al. (2012) provide insights into the crystal structure of a triazole compound, indicating the potential for hydrogen bonding and π-π interactions (Fun, Arshad, Nithinchandra, Kalluraya, & Vidyashree, 2012).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including alkylation, nitration, and cycloaddition. Sukhanov et al. (2011) explored the reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents, revealing the formation of products with different substitution patterns (Sukhanov, Sakovich, Sukhanova, Filippova, & Oleshchenko, 2011).

Aplicaciones Científicas De Investigación

Tautomerism and Spectroscopic Studies

Kubota and Uda (1975) investigated the tautomerism of 3,5-disubstituted 1,2,4-triazoles, which can exist in multiple tautomeric forms. Their research, focusing on the spectroscopic properties (NMR and UV spectra), offers a foundational understanding of the structural dynamics that could influence the reactivity and properties of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole derivatives. Such studies are crucial for designing compounds with desired electronic and photophysical properties for advanced material applications (Kubota & Uda, 1975).

Synthesis of Triazole Derivatives

Sheremet et al. (2004) described the synthesis of 4-aryl-5-nitro-1,2,3-triazoles, showcasing the chemical versatility and reactivity of triazole derivatives. The synthesis pathways and the potential of these compounds as precursors for further chemical modifications underscore the importance of 1,2,4-triazole derivatives in developing new chemical entities for various applications, including agrochemicals and pharmaceuticals (Sheremet et al., 2004).

Corrosion Inhibition

The study by Negrón-Silva et al. (2013) on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine and their potential inhibitory activity against acidic corrosion of steels highlights the application of triazole derivatives in materials science. These compounds, through their electrochemical properties, offer a novel approach to corrosion inhibition, a critical aspect in the maintenance and longevity of metal-based structures (Negrón-Silva et al., 2013).

Alkylation Reactions

The work by Sukhanov et al. (2011) on the alkylation of 3-nitro-1,2,4-triazole derivatives with bifunctional agents demonstrates the chemical reactivity of triazole derivatives, providing pathways to novel compounds with potential applications in pharmaceuticals and materials science (Sukhanov et al., 2011).

Antitrypanosomal Agents

Papadopoulou et al. (2012) characterized novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides for their in vitro antitrypanosomal and antileishmanial activities. This study highlights the potential of triazole derivatives as bioactive compounds for developing new treatments against parasitic diseases (Papadopoulou et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine and 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid have been studied. The latter has been found to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s thought to denature external proteins and rearrange the tertiary structure proteins .

Biochemical Pathways

Pharmacokinetics

For instance, 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine have been found to have a melting point of 54-62 °c and a flash point of > 100 °c , suggesting that they are stable under normal environmental conditions.

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTCCBVLBULIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)